molecular formula C8H14S2Si B8401859 2-Trimethylsilyl-3-methylsulfanylthiophene

2-Trimethylsilyl-3-methylsulfanylthiophene

Cat. No. B8401859
M. Wt: 202.4 g/mol
InChI Key: HFHIBKIKJYNKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trimethylsilyl-3-methylsulfanylthiophene is a useful research compound. Its molecular formula is C8H14S2Si and its molecular weight is 202.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H14S2Si

Molecular Weight

202.4 g/mol

IUPAC Name

trimethyl-(3-methylsulfanylthiophen-2-yl)silane

InChI

InChI=1S/C8H14S2Si/c1-9-7-5-6-10-8(7)11(2,3)4/h5-6H,1-4H3

InChI Key

HFHIBKIKJYNKBH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CS1)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-BuLi (5.3 mL of 1.6 M in hexanes, 8.5 mmol) is added dropwise to a solution of 3-methylsulfanylthiophene (1.0 g, 7.7 mmol) in anhydrous Et2O (8 mL) under nitrogen at −70° C. The mixture is stirred at −70° C. for 2 hr. Chlorotrimethylsilane (1.5 mL) is added slowly to the reaction mixture. The mixture is warmed to room temperature and stirred for 3 hr. The reaction is quenched with water (50 mL) and Et2O (50 mL). The aqueous layer is extracted with Et2O (50 mL). The combined organic extracts are dried (Na2SO4), filtered and concentrated. The crude product is chromatographed on silica gel, eluting with hexanes to afford the title compound (0.75 g, 48%) as a colorless liquid.
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Yield
48%

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